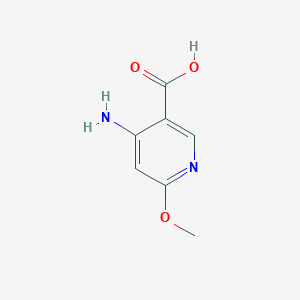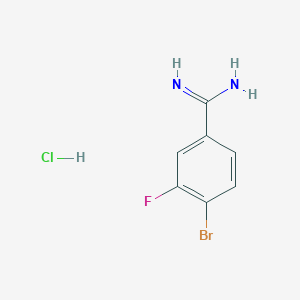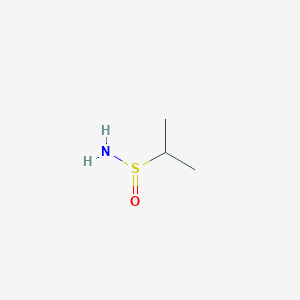
Propane-2-sulfinamide
Overview
Description
Propane-2-sulfinamide is an organosulfur compound . It is a member of the class of sulfinamides and is used in asymmetric synthesis as chiral auxiliaries .
Synthesis Analysis
This compound can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . It can also be transformed into P,N-sulfinyl imine ligands through condensation with aldehydes and ketones .
Molecular Structure Analysis
The molecular formula of this compound is C3H9NOS . The InChI code is 1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3 .
Chemical Reactions Analysis
This compound is used in Suzuki reaction . It is also employed as a reagent for synthesizing chiral amines . It acts as a chiral auxiliary used in an asymmetric synthesis of trifluoroethylamines by conversion of trifluoroacetaldehyde to a chiral imine .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 107.18 . It has a melting point of 64-65°C .
Scientific Research Applications
Membrane Technology and Polymer Modification
Propane-2-sulfinamide, particularly in the form of 1.3 propane sultone, has been explored for its potential in modifying polymers and membranes. A study by Velden et al. (1977) demonstrated that 1.3 propane sultone could modify cellulose and cellulose acetate by reacting with available hydroxyl groups. This application is significant for membrane technology, especially in introducing strongly anionic groups into membranes (Velden, Rupkema, Smolders, & Bantjes, 1977).
Asymmetric Synthesis in Organic Chemistry
In organic synthesis, this compound derivatives have been utilized for asymmetric syntheses. Truong, Ménard, and Dion (2007) reported on the synthesis of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)this compound (Truong, Ménard, & Dion, 2007).
Catalysis and Oxidation Processes
This compound derivatives have been studied for their role in catalysis and oxidation processes. Hubbard et al. (1993) investigated propane oxidation activity over platinum, exploring how different support materials and catalyst sulfation impact the activity. This study is crucial for understanding the role of this compound in enhancing catalytic processes (Hubbard, Otto, Gandhi, & Ng, 1993).
Battery Technology
In the field of battery technology, this compound derivatives, such as propane sultone, have been evaluated for improving the performance of lithium-ion batteries. Xu, Li, and Lucht (2009) conducted a detailed investigation on the effect of propane sultone as a thermal stabilizing additive in lithium-ion cells, highlighting its role in enhancing battery performance (Xu, Li, & Lucht, 2009).
Catalyst Development for Chemical Transformations
Beck, Hyde, and Jacobsen (2011) applied chiral sulfinamides in combination with achiral sulfonic acids as a cocatalyst system for enantioselective protonation reactions. This research emphasizes the utility of this compound derivatives in developing catalysts for specific chemical transformations (Beck, Hyde, & Jacobsen, 2011).
Mechanism of Action
Target of Action
Propane-2-sulfinamide, also known as tert-Butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of this compound are therefore the molecules that are involved in the synthesis of amines.
Mode of Action
This compound interacts with its targets by acting as a chiral auxiliary in the synthesis of amines . It is used in the condensation of aldehydes and ketones to yield the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary . This tert-butanesulfinyl group is also a protecting group . On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of amines . The compound acts as a chiral auxiliary in these pathways, facilitating the formation of chiral amines .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of chiral amines . These amines can have various biological activities depending on their specific structures and the contexts in which they are used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction conditions (such as temperature and pH) can affect the efficiency of the compound’s role as a chiral auxiliary in the synthesis of amines . Additionally, the presence of other chemicals in the reaction mixture can also influence the compound’s action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Propane-2-sulfinamide plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. One of the key interactions is with aldehydes and ketones, where this compound forms N-tert-butanesulfinyl aldimines and ketimines. These intermediates are more resistant to hydrolysis than other imines but are more reactive towards nucleophiles . The sulfinamide group acts as a chiral auxiliary, guiding the stereoselective addition of nucleophiles to the imine group.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of chiral amines, which are essential for various cellular functions. The compound’s ability to form stable intermediates with aldehydes and ketones allows it to modulate cellular metabolism by influencing the availability of key metabolic intermediates . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable intermediates with aldehydes and ketones. This interaction is facilitated by the sulfinamide group’s chiral nature, which guides the stereoselective addition of nucleophiles. This compound can also inhibit or activate enzymes involved in the synthesis of chiral amines, thereby modulating the overall reaction pathway . Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 102 to 105 °C . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the synthesis of chiral amines. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to facilitate the synthesis of chiral amines without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of chiral amines. It interacts with enzymes such as aldehyde dehydrogenases and ketone reductases, which facilitate the formation of N-tert-butanesulfinyl aldimines and ketimines . These intermediates can then undergo further reactions to produce chiral amines. The compound’s influence on metabolic flux and metabolite levels is significant, as it can modulate the availability of key metabolic intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s availability for interactions with enzymes and other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with enzymes and other biomolecules in a spatially regulated manner, thereby modulating its biochemical effects.
properties
IUPAC Name |
propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFILDSDQMSCNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19955-41-0 | |
| Record name | propane-2-sulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Propane-2-sulfinamide a valuable reagent in asymmetric synthesis?
A: this compound, particularly (R)-2-Methylthis compound (also known as (R)-tert-Butanesulfinamide), is a highly valuable chiral auxiliary in asymmetric synthesis due to its ability to induce high diastereoselectivity in reactions with N-tert-Butanesulfinyl imines. [, , ] These imines, formed from the condensation of (R)-2-Methylthis compound with aldehydes or ketones, act as excellent electrophiles and readily undergo stereoselective additions with various nucleophiles. This control over stereochemistry is crucial for synthesizing enantiomerically pure compounds, which are often required for pharmaceutical and agrochemical applications.
Q2: Can you provide specific examples of how this compound has been used in the synthesis of bioactive compounds?
A: Certainly! One notable example is its application in synthesizing the anticancer drug Bortezomib. [] The synthetic route utilizes (R)-2-Methylthis compound as a chiral auxiliary in a key step involving the diastereoselective addition of a boronic ester to an N-tert-Butanesulfinyl imine, ultimately leading to a crucial chiral intermediate with high enantiomeric purity.
Q3: The provided research mentions potential nomenclature errors. What is the significance of correctly naming these compounds?
A: Correct nomenclature is paramount in chemistry, especially when dealing with chiral compounds. [] In the case of this compound derivatives, an error in stereochemical designation (R or S) could lead to the misidentification of enantiomers. Since enantiomers can exhibit drastically different biological activities, accurate naming is crucial to avoid potentially dangerous consequences, particularly in pharmaceutical research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1527779.png)
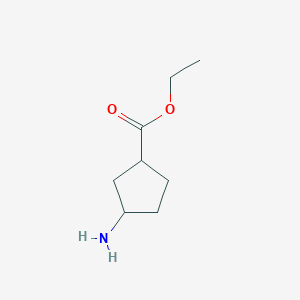


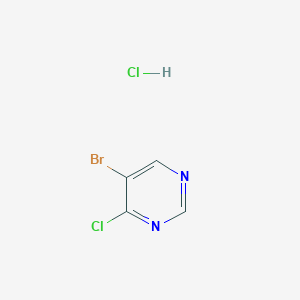
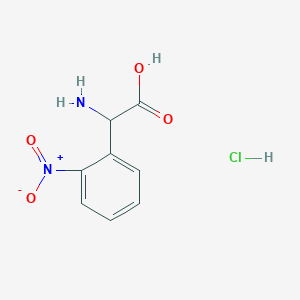
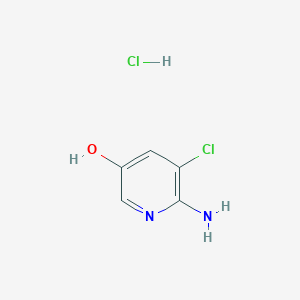
amino]-1-ethanol](/img/structure/B1527790.png)
